2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane
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Overview
Description
2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane is an organosilicon compound with the molecular formula C12H15BrSi. It is a derivative of trimethylsilane, where the ethynyl group is substituted with a 3-bromo-4-methylphenyl group. This compound is of interest due to its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane can be synthesized through a palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . The reaction typically involves the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Buchwald-Hartwig coupling, to form carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used to deprotonate intermediates.
Inert Atmosphere: Nitrogen or argon to prevent oxidation.
Major Products Formed
Substituted Phenyl Compounds: Depending on the nucleophile used in substitution reactions.
Coupled Products: Such as diphenylamines when undergoing Buchwald-Hartwig coupling.
Scientific Research Applications
2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Material Science: Employed in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action for 2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane in chemical reactions involves the activation of the ethynyl group and the bromine atom. The palladium catalyst facilitates the formation of carbon-carbon or carbon-nitrogen bonds by coordinating with the ethynyl group and promoting the substitution or coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-ethynylbenzene
- 4-(4-Bromophenyl)-3-butyn-2-one
- 4-Ethynyl-4′-tert-butylbiphenyl
- 1,4-Bis[2-(4-bromophenyl)ethynyl]-2,5-dihexylbenzene
Uniqueness
2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane is unique due to the presence of both the ethynyl and trimethylsilane groups, which provide distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and material science applications.
Properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)ethynyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrSi/c1-10-5-6-11(9-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCLFVHMAIFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C[Si](C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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